molecular formula C20H14F2O3 B1456885 3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid CAS No. 1286754-98-0

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Cat. No. B1456885
M. Wt: 340.3 g/mol
InChI Key: YKQHPABUHONHSH-UHFFFAOYSA-N
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Description

3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid is a chemical compound with the CAS No. 1286754-98-0. It is related to [3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-phenyl]-carbamic acid tert-butyl ester, which has the molecular formula C24H23F2NO3 . Another related compound is 3-(2’,4’-difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester, which has the molecular formula C21H16F2O3 and a molecular weight of 354.353 .


Synthesis Analysis

The synthesis of related compounds such as 2,4,6-tri(4-bromophenyl)-1,3,5-triazine involves the use of trifluoromethanesulfonic acid and 4-Bromobenzonitrile. The reaction is carried out at 0 to 20℃ for 12.5 hours in an inert atmosphere. The mixture is then neutralized with NaOH, washed with a mixed solvent of chloroform and acetone, and the organic layer is extracted. The organic layer is dehydrated over anhydrous magnesium sulfate, and the solvent is distilled off .


Molecular Structure Analysis

The molecular structure of 3-(2’,4’-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid and related compounds can be analyzed using various techniques such as NMR, CNMR, HPLC, and LC-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2,4,6-tri(4-bromophenyl)-1,3,5-triazine include a molar refractivity of 119.23, a TPSA of 38.67 Ų, and a lipophilicity log Po/w (iLOGP) of 4.85 . The compound is poorly soluble, with a solubility of 0.0000042 mg/ml or 0.0000000077 mol/l .

Scientific Research Applications

Mesogenic Properties and Liquid Crystalline Phases

A study on derivatives of 4-(4′-octyloxybiphenyl-4-yloxymethyl)benzoic acid, closely related to the compound of interest, revealed the synthesis and investigation of compounds exhibiting strong discrimination in the formation of tilted phases, leading to both ferroelectric and antiferroelectric properties. This work indicates potential applications in materials science, particularly in the development of liquid crystalline materials with specific electro-optical properties. The study found that the elongation of certain chains in these compounds affects their polar properties, highlighting the significance of molecular structure in determining mesogenic stability and phase behavior (Szydłowska et al., 1999).

Hypervalent Iodine Reagents for Halomethoxylation

Research on 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, although not a direct match, showcases the utility of related biphenyl and benzoic acid structures as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The study demonstrates the potential of such compounds in synthetic organic chemistry, especially in the modification of unsaturated compounds, highlighting their efficiency and recyclability (Yusubov et al., 2004).

Directed Ortho-Lithiation

Investigations into the directed lithiation of unprotected benzoic acids have provided insights into the reactivity and functionalization of benzoic acid derivatives at ortho positions. Such studies are crucial for understanding the chemical behavior and manipulation of benzoic acid derivatives in organic synthesis, offering pathways to diversely substituted benzoic acids, which are valuable intermediates in pharmaceutical and materials science (Bennetau et al., 1995).

Molecular and Crystal Structures Analysis

Research on the molecular and crystal structures of matrices for MALDI-TOF-MS, including benzoic acid derivatives, has implications for the development of analytical techniques in mass spectrometry. This work contributes to the understanding of how structural variations in benzoic acid derivatives can influence their function as matrices, potentially improving the efficiency of mass spectrometric analyses (Qian & Huang, 2005).

properties

IUPAC Name

3-[[4-(2,4-difluorophenyl)phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2O3/c21-16-6-9-18(19(22)11-16)14-4-7-17(8-5-14)25-12-13-2-1-3-15(10-13)20(23)24/h1-11H,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQHPABUHONHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Synthesis routes and methods

Procedure details

3-(2′,4′-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester (4.2 g, 11.86 mmol) and 2N KOH (23.72 mL, 47.45 mmol) in 210 mL MeOH were refluxed for 1 hr. The reaction mixture was cooled, concentrated and distributed into 200 mL H2O and 200 mL ethyl acetate. The aqueous layer was acidified with 2N HCl and separated. The organic layer was washed with saturated NaCl, dried over MgSO4, filtered and concentrated in vacuo to yield 4.0 g (99.1%) of 3-(2′,4′-difluoro-biphenyl-4-yloxymethyl)-benzoic acid as a white powder. LC-MS (ES) calculated for C20H14F2O3, 340.33; found m/z 339.1 [M−H]−.
Name
3-(2′,4′-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid methyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.72 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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